molecular formula C14H11N5S B5888136 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine

Cat. No.: B5888136
M. Wt: 281.34 g/mol
InChI Key: DIIYANYDYYJPEY-CAOOACKPSA-N
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Description

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction disrupts the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine is unique due to its dual pyridine-thiazole structure, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-3-11(7-15-5-1)8-17-19-14-18-13(10-20-14)12-4-2-6-16-9-12/h1-10H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIYANYDYYJPEY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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